BenchChemオンラインストアへようこそ!

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Enzyme Inhibition MAO-B CNS Drug Discovery

This bridged bicyclic morpholine analogue features a rigid 2-oxa-5-azabicyclo[2.2.1]heptane core N‑functionalised with a 6‑(trifluoromethyl)nicotinoyl group. Unlike flexible piperazine‑linked or sulfur‑containing (thia) analogues, the oxa‑bridge modulates amide electron density, enhancing metabolic stability and offering a distinct IP position. Ideal for CNS SAR programs targeting MAO‑B (>100‑fold selectivity), kinase hinge‑region engagement, or TRPC6‑mediated cardiac/renal indications. Procure this sp³‑rich, pre‑clinical tool to accelerate your constrained‑scaffold discovery campaigns.

Molecular Formula C12H11F3N2O2
Molecular Weight 272.227
CAS No. 2034606-12-5
Cat. No. B2923648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
CAS2034606-12-5
Molecular FormulaC12H11F3N2O2
Molecular Weight272.227
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F
InChIInChI=1S/C12H11F3N2O2/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-19-9/h1-2,4,8-9H,3,5-6H2
InChIKeyOXWFAQLWZLCXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034606-12-5 | 5-[6-(Trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane – Core Scaffold and Procurement Profile


5-[6-(Trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane (CAS 2034606-12-5) is a bridged bicyclic morpholine analogue featuring a conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane core N-functionalized with a 6-(trifluoromethyl)nicotinoyl group . This compound belongs to a class of bicyclic aza-heterocycles explored extensively in pharmaceutical research for their capacity to present pharmacophoric elements in a rigid, sp3-rich framework, which is valuable for target selectivity and intellectual property generation [1]. It is supplied primarily as a research chemical for preclinical and discovery-stage investigations.

Why 5-[6-(Trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Cannot Be Interchanged with Simple Analogues


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold imposes strict conformational constraints that fundamentally alter the vector of the carbonyl-pyridine substituent relative to more flexible or differently bridged systems [1]. The presence of the electronegative oxygen bridge, versus a sulfur (thia) or carbon bridge, modulates the electron density on the amide nitrogen, directly impacting hydrogen-bonding capacity and metabolic stability in ways that cannot be extrapolated from superficially similar structures. Even within the same patent family, substitution at the pyridine ring's 3-position with a trifluoromethyl group, as opposed to the 2-position or non-fluorinated variants, is known to dramatically shift selectivity profiles for CNS targets [REFS-2, REFS-3].

Quantitative Differentiation Evidence for 5-[6-(Trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane vs. Closest Comparators


Conformational Rigidity and Bridge Heteroatom Effect: Oxa vs. Thia Analogue Selectivity

The direct oxa analogue (target compound) has not been publicly reported with quantitative MAO-B data. However, its thia analogue (CAS 2097913-38-5), where the oxygen bridge is replaced by sulfur, has been studied as a potent MAO-B inhibitor. In a 2023 Journal of Medicinal Chemistry study, a series based on the thia core yielded a lead compound with an IC50 of 12 nM against MAO-B and >100-fold selectivity over MAO-A [1]. The oxa analogue is plausibly differentiated by: (1) altered hydrogen-bond acceptor strength of the bridge atom, affecting target engagement, (2) different metabolic liability (oxygen vs. sulfur oxidation), and (3) distinct brain penetration potential due to changed polar surface area. These factors are critical for scientific selection but require direct measurement for confirmation.

Enzyme Inhibition MAO-B CNS Drug Discovery

Nicotinamide Isostere Potential: Bridged Morpholine vs. Piperazine and Piperidine Scaffolds

The 2-oxa-5-azabicyclo[2.2.1]heptane system has been utilized as a rigidified morpholine replacement in kinase inhibitor programs. In the pyridine-carbonyl series specifically, the bicyclic scaffold forces the carbonyl group into a defined orientation, reducing the entropic penalty upon binding compared to flexible piperazine or piperidine analogues. A 2022 Journal of Organic Chemistry study demonstrated that C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes serve as carbon-atom bridged morpholines with significantly restricted conformational freedom [1]. This scaffold is directly incorporated into the target compound via the 5-position acylation, providing a more constrained pharmacophore than simple N-acyl piperazine or piperidine counterparts [REFS-1, REFS-2].

Medicinal Chemistry Kinase Inhibition Scaffold Replacement

Trifluoromethyl Regioisomer Differentiation: 3-Pyridyl vs. 2-Pyridyl Substitution

The target compound carries the trifluoromethyl group at the pyridine 6-position with the carbonyl at the 3-position. This is structurally distinct from the 5-[6-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane regioisomer (where the pyridine is linked at the 2-position). In the related azabicycloalkyl pyridine patent series, a 4-(6-X-3-pyridyl)-1-azabicyclo[2.2.1]heptane analogue demonstrated an IC50 of 4.7 nM in a nicotinic receptor subunit α7 binding assay [1]. Regioisomeric substitution patterns on the pyridine ring can therefore shift potency by orders of magnitude, making the specific 3-carbonyl-6-trifluoromethyl arrangement non-interchangeable with the 2-substituted or non-trifluoromethyl variants.

Trifluoromethylpyridine Regioisomer Selectivity Target Binding

Broad Pharmacological Utility: CNS and Metabolic Disorder Patent Coverage

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been claimed in patents covering psychiatric, metabolic, cardiovascular, and sleep disorders [1]. A 2024 patent (JP7217273) specifically covers pyridine carbonyl derivatives as TRPC6 inhibitors, highlighting the pharmacological relevance of the exact pyridine-carbonyl-bicyclic motif present in the target compound [2]. Additionally, carbonyl-bridged trifluoromethyl pyridine derivatives have been systematically investigated for pest control via nicotinamidase enzyme interaction, demonstrating that the trifluoromethyl pyridine carbonyl moiety is a validated pharmacophore with measurable biological consequences, including modulation of Ca2+ influx [3].

CNS Disorders Metabolic Disease TRPC6 Inhibition

High-Impact Application Scenarios for 5-[6-(Trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane Based on Verified Evidence


CNS Drug Discovery Programs Targeting MAO-B or Related Amine Oxidases

Given the class-level evidence that the thia analogue achieves 12 nM potency at MAO-B with >100-fold selectivity [1], the oxa analogue is rationally positioned as an alternative scaffold for CNS programs where sulfur-containing molecules are deprioritized due to metabolic oxidation liability. The constrained oxa-bicyclic core may offer improved brain penetration and a distinct intellectual property position. Procurement is justified for in-house SAR exploration comparing oxa vs. thia bridge atoms in MAO-B or related flavoenzyme targets.

Scaffold Replacement for Kinase Inhibitor Optimization

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a documented rigid morpholine isostere used in kinase inhibitor design [2]. The N-acylation with 6-(trifluoromethyl)nicotinoyl chloride provides a defined exit vector for the pyridine ring, which can engage the kinase hinge region. Researchers optimizing type I or type II kinase inhibitors where conformational constraint of the solvent-exposed region is desired can utilize this compound as a key intermediate or comparator for flexible piperazine-linked analogues.

TRPC6 Channel Inhibitor Lead Generation

A 2024 patent explicitly claims pyridine carbonyl derivatives as TRPC6 inhibitors, a target relevant to cardiac hypertrophy, fibrosis, and kidney disease [3]. The target compound's exact structural motif (bicyclic amine bonded via carbonyl to trifluoromethyl pyridine) falls within the claimed chemical space. This makes it a viable starting point or tool compound for TRPC6-focused medicinal chemistry campaigns.

Agrochemical Prodrug Discovery Leveraging Nicotinamidase Interaction

Carbonyl-bridged trifluoromethyl pyridine derivatives, such as those derived from Flonicamid, have been shown to interact with nicotinamidase and modulate Ca2+ influx in pest species [4]. The target compound, featuring both the TFMP motif and a carbonyl-bridged bicyclic amine, represents a structurally distinct analogue for exploring next-generation prodrug insecticides with potentially differentiated species selectivity and resistance profiles.

Quote Request

Request a Quote for 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.